(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of indanone and contains a bromine atom at the 7th position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Preparation of 7-bromo-1-indanone: This can be achieved by bromination of 1-indanone using hydrogen bromide and sodium nitrite in ethanol and water at 0°C.
Reduction of 7-bromo-1-indanone: The 7-bromo-1-indanone is then reduced using sodium borohydride in methanol at 0°C to yield 7-bromo-2,3-dihydro-1H-inden-1-ol.
Formation of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: The final step involves the reaction of 7-bromo-2,3-dihydro-1H-inden-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indanone ring can be further oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted indanone derivatives.
Oxidation: Oxidized indanone derivatives.
Reduction: Reduced indanone derivatives.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-indanone: A precursor in the synthesis of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate.
tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis applications.
Uniqueness
®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of both the bromine atom and the carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules with specific properties.
Properties
IUPAC Name |
tert-butyl N-[(1R)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVFRUWOVZHTL-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.